5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one
Description
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a pyridin-2-yl substituent at the N1 position and a bromine atom at the C5 position of the pyridinone ring. This compound is of significant interest in medicinal chemistry and materials science due to its heterocyclic framework, which is often associated with bioactivity and structural versatility. The bromine atom enhances reactivity for further functionalization, making it a valuable intermediate in Suzuki-Miyaura cross-couplings, nucleophilic substitutions, and other derivatization reactions .
Synthetic protocols for this compound typically involve the bromination of pyridin-2(1H)-one precursors or substitution reactions using 5-bromopyridin-2(1H)-one as a starting material. For example, Kamelia F. Abd El Kader and Serry A. A. (2012) reported its preparation via nucleophilic substitution of 5-bromopyridin-2(1H)-one with aryl halides under basic conditions . Despite its utility, spectral and physical data for this compound remain sparsely reported in the literature .
Properties
IUPAC Name |
5-bromo-1-pyridin-2-ylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-5-10(14)13(7-8)9-3-1-2-6-12-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGZUMJWHZABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-yl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridin-2(1H)-one core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino derivative, while a Suzuki coupling reaction would introduce an aryl group at the bromine position.
Scientific Research Applications
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for functionalized materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound is valuable in synthetic organic chemistry for constructing more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-yl group can facilitate binding to active sites or influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridin-2(1H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyridin-2(1H)-one Derivatives
Key Insights :
Difluoromethyl and cyclobutyl substituents at N1 increase steric bulk and lipophilicity, favoring membrane permeability in drug candidates .
Halogenation Patterns :
- Bromine at C5 is a common feature, enabling cross-coupling reactions. However, 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one demonstrates enhanced electrophilicity due to the electron-withdrawing fluorine atom at C3, facilitating nucleophilic aromatic substitutions .
Biological Relevance: Pyridin-2(1H)-ones with aryl/heteroaryl groups at C3 or C5 (e.g., phenylamino or biphenyl substituents) show anti-allodynic activity in rodent models, as reported by Alexia V. et al. (2024) . The target compound’s pyridin-2-yl group may mimic these bioactive motifs.
In contrast, 5-Bromo-1-isopropylpyridin-2(1H)-one is preferred for sterically demanding reactions where bulky substituents prevent side reactions .
Stability and Solubility :
- Compounds with difluoromethyl groups (e.g., ) exhibit improved metabolic stability compared to hydroxylated analogs.
- Methyl and isopropyl substituents enhance solubility in organic solvents, whereas aromatic groups (e.g., pyridin-2-yl) reduce aqueous solubility .
Mechanistic Comparisons :
- The synthesis of this compound via nucleophilic substitution () contrasts with multicomponent reactions (e.g., Knoevenagel condensation–ring-opening–cyclization) used for fully substituted pyridin-2(1H)-ones ().
- Halogenated derivatives like 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one are often synthesized via directed ortho-metalation or electrophilic halogenation, highlighting the versatility of bromine as a directing group .
Biological Activity
5-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 227.07 g/mol. The compound features a bromine atom at the 5-position of the pyridinone ring, which is known to influence its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its effectiveness against various pathogens, it has shown potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria. For example, compounds structurally similar to this pyridinone have demonstrated selective activity against Chlamydia species, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of specific signaling pathways, including those related to p38 MAPK and apoptosis-related proteins .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways critical for cell survival and proliferation .
Study on Antimicrobial Activity
A study conducted on a series of pyridinone derivatives, including this compound, evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 64 µg/mL, demonstrating promising antibacterial properties .
Evaluation in Cancer Models
In another study focusing on cancer therapeutics, the compound was tested in various cancer cell lines. It was found to significantly reduce cell viability at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
